
Dichapetalin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichapetalin K is a natural dammarane-type merotriterpenoid compound characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeletonThese compounds are primarily found in the Dichapetalaceae family, specifically in the genera Dichapetalum and Phyllanthus .
準備方法
Synthetic Routes and Reaction Conditions
Dichapetalin K, like other dichapetalins, is typically isolated from natural sources rather than synthesized in a laboratory. The extraction process involves the use of methanol as a solvent, followed by chromatographic purification to isolate the compound . The specific conditions for the extraction and purification processes are tailored to the particular species of Dichapetalum or Phyllanthus being used.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction from natural sources, which limits its availability for widespread industrial use .
化学反応の分析
Types of Reactions
Dichapetalin K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the dammarane skeleton .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex triterpenoid structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and carboxylic acids, while reduction reactions can yield alcohols .
科学的研究の応用
Dichapetalin K has been the subject of extensive scientific research due to its unique structure and bioactivity. Some of its notable applications include:
作用機序
The mechanism of action of Dichapetalin K involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, the presence of a spiroketal moiety in its side chain is believed to contribute to its potent anti-proliferative activity .
類似化合物との比較
Dichapetalin K is part of a broader class of dichapetalin-type triterpenoids, which include compounds such as Dichapetalin A, Dichapetalin B, and Dichapetalin X . These compounds share a common dammarane skeleton but differ in their functional groups and side chains. This compound is unique due to its specific methoxylated and hydroxylated variants, which are not found in other dichapetalins .
List of Similar Compounds
- Dichapetalin A
- Dichapetalin B
- Dichapetalin X
- 7-Hydroxydichapetalin P
特性
CAS番号 |
876610-29-6 |
|---|---|
分子式 |
C39H50O6 |
分子量 |
614.8 g/mol |
IUPAC名 |
(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1 |
InChIキー |
TUJRURFPAUTAHC-OJWYEGDGSA-N |
異性体SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO |
正規SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



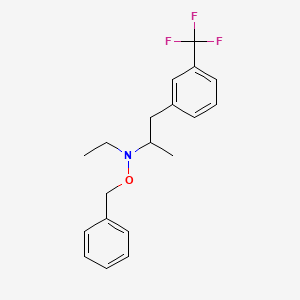
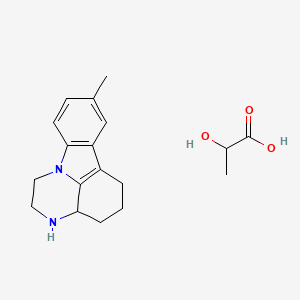
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)

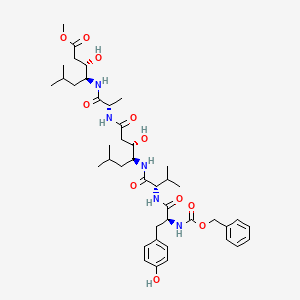


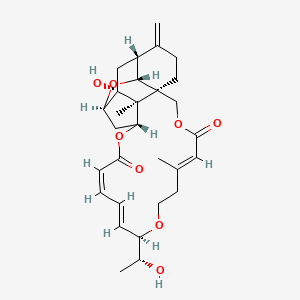
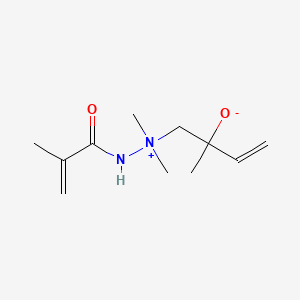

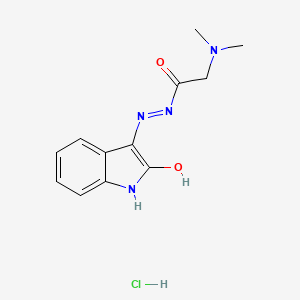
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)

